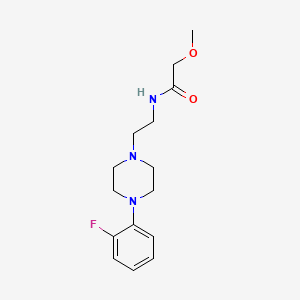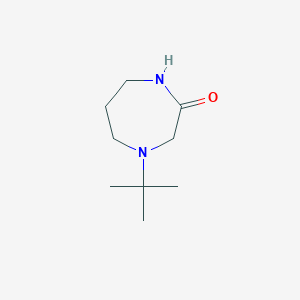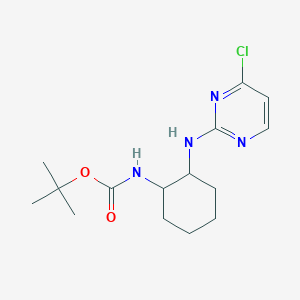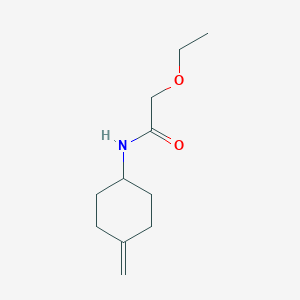
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide, also known as FPEA, is a chemical compound that has been extensively studied for its potential therapeutic applications. FPEA belongs to a class of compounds known as piperazine derivatives, which have been found to exhibit a wide range of pharmacological properties.
Aplicaciones Científicas De Investigación
Analgesic Activity
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide has been investigated for its potential analgesic properties. Research has focused on compounds within this category, noting their significant analgesic activity, which could be useful in clinical settings for short surgical procedures where rapid recovery is required (Lalinde et al., 1990).
PET Imaging Studies
The compound has been explored for its role in positron emission tomography (PET) imaging studies, particularly as a 5-HT1A antagonist. This is significant for studying serotonergic neurotransmission, with applications in understanding various neuropsychiatric disorders (Plenevaux et al., 2000).
Dopamine Uptake Inhibition
Research has demonstrated the potential of this compound in inhibiting dopamine uptake. This aspect is crucial for developing therapeutic agents for conditions like cocaine abuse, making it a candidate for long-acting cocaine abuse therapeutic agents (Ironside et al., 2002).
Anticonvulsant Activity
The compound has shown promise in anticonvulsant activity. This includes the synthesis of derivatives that have been evaluated for their effects in epilepsy models, indicating potential applications in the treatment of seizures and epilepsy (Obniska et al., 2015).
Antioxidant Properties
Studies have also indicated that derivatives of this compound possess antioxidant properties. This opens avenues for its use in managing oxidative stress-related conditions (Malík et al., 2017).
Anti-Ischemic Activity
The compound's derivatives have been explored for their anti-ischemic activity, particularly in the context of cerebral infarction. This suggests potential therapeutic applications in stroke and related conditions (Zhong et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It has been shown to be more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport pathways. ENTs are responsible for the transport of nucleosides across cell membranes, which is crucial for nucleotide synthesis and the regulation of adenosine function . By inhibiting ENTs, this compound can potentially disrupt these processes.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of nucleoside transport, which can affect nucleotide synthesis and the regulation of adenosine function . This could potentially have downstream effects on various cellular processes that depend on these functions.
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its inhibitory effects on nucleoside transporters, as well as the development of analogues with different selectivities and potencies. Additionally, more research could be done to fully understand the mechanism of action of this compound .
Análisis Bioquímico
Biochemical Properties
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxyacetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit α-amylase, an enzyme involved in the hydrolysis of carbohydrates into glucose . This inhibition is crucial for managing blood glucose levels, particularly in the context of type 2 diabetes mellitus. The compound’s interaction with α-amylase involves binding to the enzyme’s active site, thereby preventing the substrate from accessing the catalytic residues . Additionally, this compound has been found to interact with human equilibrative nucleoside transporters, specifically inhibiting the transport of nucleosides across cell membranes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the uptake of nucleosides, which are essential for nucleotide synthesis and regulation of adenosine function . By inhibiting nucleoside transporters, this compound can alter cellular metabolism and impact cell proliferation and survival. Furthermore, the compound’s inhibition of α-amylase can lead to reduced glucose levels, thereby influencing cellular energy metabolism and insulin signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. The compound binds to the active site of α-amylase, inhibiting its catalytic activity and preventing the hydrolysis of carbohydrates . Additionally, this compound interacts with human equilibrative nucleoside transporters, leading to the inhibition of nucleoside transport across cell membranes . This inhibition can result in altered gene expression and changes in cellular metabolism, as nucleosides are critical for nucleotide synthesis and adenosine regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of α-amylase and nucleoside transporters . Prolonged exposure to the compound may lead to degradation and reduced efficacy. Long-term effects on cellular function include sustained alterations in glucose metabolism and nucleoside transport, which can impact cell proliferation and survival.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits α-amylase and nucleoside transporters, leading to reduced glucose levels and altered nucleoside metabolism . At higher doses, the compound may exhibit toxic or adverse effects, including gastrointestinal discomfort and liver toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and further increases in dosage do not result in additional benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways, including carbohydrate and nucleoside metabolism. The compound’s inhibition of α-amylase affects the hydrolysis of carbohydrates, leading to reduced glucose levels and altered energy metabolism . Additionally, its interaction with nucleoside transporters impacts nucleotide synthesis and adenosine regulation, which are critical for cellular metabolism and function . The compound may also influence metabolic flux and metabolite levels, further affecting cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes by human equilibrative nucleoside transporters, which facilitate its uptake and distribution within cells . Additionally, binding proteins may interact with the compound, influencing its localization and accumulation in specific tissues. These interactions are crucial for the compound’s efficacy and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and nucleoside transport . Post-translational modifications, such as phosphorylation or glycosylation, may also play a role in the compound’s localization and function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its impact on cellular processes.
Propiedades
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c1-21-12-15(20)17-6-7-18-8-10-19(11-9-18)14-5-3-2-4-13(14)16/h2-5H,6-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKZJLBVLVLQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCN1CCN(CC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2511845.png)
![[(4-Methoxyphenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine](/img/structure/B2511850.png)
![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2511853.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2511856.png)
![8-chloro-2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2511857.png)
![6-butyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2511858.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2511863.png)
![Tert-butyl 3-[(dimethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2511864.png)
![(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B2511865.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2511868.png)
